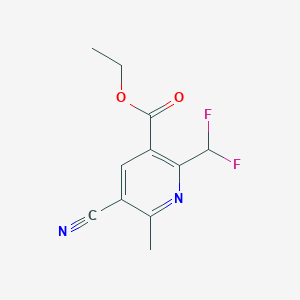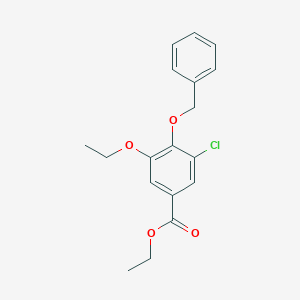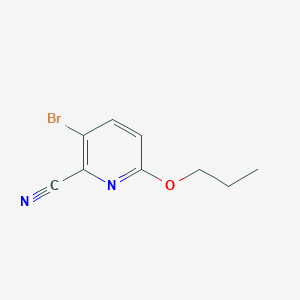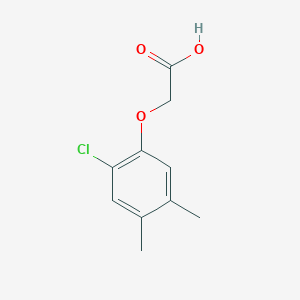![molecular formula C8H7ClN2 B13014885 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol This compound features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 7th position and a methyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired transformations efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar structure with the methyl group at the 2nd position.
4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine: Contains a bromine atom at the 4th position instead of a methyl group.
Uniqueness
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group in specific positions can lead to distinct interactions with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H7ClN2 |
|---|---|
Poids moléculaire |
166.61 g/mol |
Nom IUPAC |
7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-11-7-6(5)2-3-10-8(7)9/h2-4,11H,1H3 |
Clé InChI |
BBERHDJCTFDXOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C1C=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)

![7-Chloro-3,3-dimethyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13014846.png)

![7-fluoro-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014866.png)
![tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13014871.png)
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)



